6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that features a unique combination of indole, pyrazolo, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolo[3,4-d]pyridazinone core. Key steps include:
Indole Derivative Formation: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyrazolo[3,4-d]pyridazinone Core Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyridazinone core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: Its interactions with biological macromolecules are of interest for understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazolo[3,4-d]pyridazinone core may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole moiety and exhibit various biological activities.
Pyrazolo[3,4-d]pyridazinone Derivatives: Compounds like pyrazolopyridazines are known for their anti-inflammatory and anticancer properties.
Uniqueness
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its combination of indole and pyrazolo[3,4-d]pyridazinone moieties, which may confer distinct biological activities and electronic properties not found in other compounds.
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-8-9-19(12-16(15)2)29-23-20(13-25-29)17(3)26-28(24(23)31)14-22(30)27-11-10-18-6-4-5-7-21(18)27/h4-9,12-13H,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKEYHYZRKBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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